molecular formula C8H9F2N3O4 B2911725 ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1856075-42-7

ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2911725
CAS No.: 1856075-42-7
M. Wt: 249.174
InChI Key: FEQRVWKNRGJZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a difluoroethyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the difluoroethylation of a pyrazole derivative, followed by nitration and esterification reactions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure the sustainability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2,2-difluoroethyl)-4-amino-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group, which can affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group, which can influence its solubility and stability.

    Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring, which can alter its chemical properties and interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-2-17-8(14)7-5(13(15)16)3-12(11-7)4-6(9)10/h3,6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQRVWKNRGJZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.